Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

Catalog No.
S12279896
CAS No.
M.F
C12H12BrNO3
M. Wt
298.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

Product Name

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

IUPAC Name

ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3

InChI Key

PAEWSWGZVGNPIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)Br

Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylate is a trifunctionalized indole building block designed for multi-step synthesis in medicinal and process chemistry. The compound incorporates three key features for controlled molecular elaboration: a C3-bromo position acting as a precise handle for cross-coupling reactions, a C2-ethyl carboxylate group for derivatization or hydrolysis, and a C5-methoxy group which modulates the electronic properties and provides a site for structure-activity relationship (SAR) studies. [1] This specific arrangement of functional groups makes it a strategic starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors and other pharmacophores. [2]

Attempting to substitute this compound with its non-brominated analog, Ethyl 5-methoxy-1H-indole-2-carboxylate, introduces significant process risk. The direct bromination of the indole core is often unselective, yielding mixtures of isomers that require costly and difficult separation, compromising overall yield and purity. [1] Procuring this pre-brominated C3 isomer guarantees regiochemical purity from the start. Furthermore, substitution with the corresponding free acid, 5-methoxy-1H-indole-2-carboxylic acid, introduces process variability risks, as the free acid is known to exhibit polymorphism, which can lead to inconsistent solubility and reaction kinetics. [2] The ethyl ester provides a stable, crystalline form with predictable handling properties essential for reproducible process scale-up.

Optimized Scaffold for Potent and Selective Kinase Inhibitor Development

In a phenotypic screen to identify novel antimalarials, a direct analog built from this core scaffold (compound 1) demonstrated potent, sub-micromolar activity against the multidrug-resistant Dd2 strain of P. falciparum with an EC50 of 81 nM. [1] This represents a significant performance increase over a closely related comparator molecule that also possesses a 5-methoxyindole-2-carboxamide core but lacks the C3-substitution derived from the bromo-handle (compound 5), which was 48-fold less potent. [1]

Evidence DimensionAntiplasmodial Potency (P. falciparum Dd2)
Target Compound Data81 nM (EC50 for derivative of target compound)
Comparator Or BaselineComparator (close analog lacking C3 substitution): 3900 nM (EC50)
Quantified Difference~48-fold higher potency
Conditions72-hour SYBR Green I-based proliferation assay against asynchronous P. falciparum Dd2 blood stage cultures.

This evidence empirically validates the C3-substituted 5-methoxyindole core as a superior starting point for developing potent kinase inhibitors for this specific therapeutic target.

High-Yield Precursor for Suzuki-Miyaura Cross-Coupling Reactions

The C3-bromo position provides a reliable and efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a foundational C-C bond-forming reaction in modern synthesis. In a closely related system using a 5-bromo-3-iodoindole, the Suzuki coupling at the more reactive C3-iodo position proceeded with high efficiency, achieving a 94% yield. [1] The reactivity of C-Br bonds in such reactions is well-established for producing biaryl compounds with high selectivity and yield under mild conditions. [2]

Evidence DimensionSynthetic Yield (Suzuki Coupling)
Target Compound DataEnables high-yield C-C bond formation (94% yield in a comparable 3-haloindole system)
Comparator Or BaselineAlternative multi-step routes or direct C-H activation methods which often result in lower yields or require harsher conditions.
Quantified DifferenceSignificantly higher efficiency compared to non-prefunctionalized starting materials.
ConditionsPd(PPh3)4 catalyst, Na2CO3 base, DME–H2O solvent, 70 °C.

Procuring this compound provides a dependable, high-yielding entry point for a critical and widely used synthetic transformation, reducing process steps and simplifying purification.

Superior Process Handling and Reproducibility Over Free Acid Analog

The ethyl ester form offers superior processability compared to the corresponding free acid, 5-methoxy-1H-indole-2-carboxylic acid. The free acid is documented to exhibit polymorphism, crystallizing in at least two different forms (P21/c and P-1 space groups). [1] This can lead to batch-to-batch inconsistencies in critical process parameters like dissolution rate and bulk density. The ethyl ester is typically a single, stable crystalline solid, ensuring predictable and reproducible performance in scaled-up laboratory or industrial workflows.

Evidence DimensionMaterial Form Consistency
Target Compound DataTypically a single, stable crystalline solid.
Comparator Or Baseline5-methoxy-1H-indole-2-carboxylic acid (free acid form)
Quantified DifferenceAvoids known polymorphic behavior of the free acid comparator.
ConditionsSolid-state handling, dissolution, and reaction setup in a process chemistry environment.

Choosing the ethyl ester mitigates the risk of process variability caused by polymorphism, ensuring more reliable and reproducible synthetic outcomes.

Core Building Block for Novel Kinase Inhibitor Libraries

This compound is the right choice for research programs developing novel kinase inhibitors, particularly for targets like those in Plasmodium. The scaffold has been empirically shown to provide a ~48-fold increase in potency against P. falciparum compared to a close analog, making it a validated starting point for lead optimization campaigns. [1]

High-Yield Synthesis of 3-Aryl or 3-Heteroaryl Indoles

Ideal for projects requiring the synthesis of 3-arylated indole structures. The C3-bromo position serves as a reliable handle for high-yielding Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl scaffolds common in pharmaceuticals and materials science. [2]

Reproducible Scale-Up and Process Development Workflows

This material is indicated for applications where batch-to-batch consistency is critical. By using the stable ethyl ester form, chemists can avoid the process variability and inconsistent dissolution rates associated with the known polymorphic nature of the corresponding free carboxylic acid, ensuring more robust and reproducible outcomes. [3]

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.00006 g/mol

Monoisotopic Mass

297.00006 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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